2-(2-Methylphenoxy)nicotinamide
Description
2-(2-Methylphenoxy)nicotinamide is a nicotinamide derivative featuring a 2-methylphenoxy substituent at the 2-position of the pyridine ring. Nicotinamide derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation. The 2-methylphenoxy group may influence solubility, metabolic stability, and target binding affinity compared to simpler nicotinamide analogs.
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25g/mol |
IUPAC Name |
2-(2-methylphenoxy)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-9-5-2-3-7-11(9)17-13-10(12(14)16)6-4-8-15-13/h2-8H,1H3,(H2,14,16) |
InChI Key |
BRQQXCAJZCWSEC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)C(=O)N |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-(2-Methylphenoxy)propionate
Structural Similarities: Both compounds share the 2-methylphenoxy substituent but differ in their core functional groups. Methyl 2-(2-methylphenoxy)propionate contains a propionate ester, whereas 2-(2-Methylphenoxy)nicotinamide features a nicotinamide moiety. Applications:
- Methyl 2-(2-methylphenoxy)propionate is primarily used as a chiral derivatizing agent in chromatography for resolving enantiomers of hydroxy acids and secondary amines .
- Reactivity: The ester group in the propionate derivative enables rapid derivatization under mild conditions, while the amide group in this compound may enhance metabolic stability in biological systems.
4-Methoxy-N-[2-(Trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide
Structural Similarities: Both compounds are nicotinamide derivatives but differ in substituents. The compared compound has a methoxy group at the 4-position and a trifluoromethyl-biphenyl carbamoyl group, whereas this compound has a 2-methylphenoxy group. Pharmacological Profile:
- The trifluoromethyl-biphenyl analog is reported as a potent and selective agonist (specific target undisclosed in the evidence), with activity likely enhanced by the electron-withdrawing trifluoromethyl group and extended biphenyl system .
Comparative Data Table
Key Research Findings
Biological Selectivity: The trifluoromethyl-biphenyl nicotinamide derivative exhibits higher potency than simpler phenoxy-substituted analogs, suggesting that bulkier substituents enhance target engagement .
Metabolic Considerations: The amide group in this compound may improve metabolic stability compared to ester-containing analogs, which are prone to hydrolysis in vivo.
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